molecular formula C10H7BrClNO B6195724 (8-bromo-4-chloroquinolin-2-yl)methanol CAS No. 2758002-27-4

(8-bromo-4-chloroquinolin-2-yl)methanol

Cat. No.: B6195724
CAS No.: 2758002-27-4
M. Wt: 272.5
InChI Key:
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Description

(8-bromo-4-chloroquinolin-2-yl)methanol is a quinoline derivative with significant potential in various scientific fields. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry, making this compound particularly interesting for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-bromo-4-chloroquinolin-2-yl)methanol typically involves the functionalization of the quinoline ringSpecific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize the reaction conditions for maximum efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

(8-bromo-4-chloroquinolin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while substitution reactions can produce a variety of quinoline derivatives with different functional groups .

Scientific Research Applications

(8-bromo-4-chloroquinolin-2-yl)methanol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (8-bromo-4-chloroquinolin-2-yl)methanol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    8-hydroxyquinoline: Another quinoline derivative with distinct biological activities.

Uniqueness

(8-bromo-4-chloroquinolin-2-yl)methanol is unique due to its specific halogen substitutions and methanol group, which confer distinct chemical and biological properties

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (8-bromo-4-chloroquinolin-2-yl)methanol involves the conversion of 8-bromo-4-chloroquinoline to the corresponding aldehyde, which is then reduced to the alcohol using a reducing agent.", "Starting Materials": [ "8-bromo-4-chloroquinoline", "Sodium borohydride (NaBH4)", "Acetic acid", "Sodium hydroxide (NaOH)", "Methanol", "Water" ], "Reaction": [ "Step 1: 8-bromo-4-chloroquinoline is reacted with acetic acid and sodium hydroxide to form the corresponding aldehyde.", "Step 2: The aldehyde is then reduced to the alcohol using sodium borohydride as the reducing agent.", "Step 3: The resulting alcohol is purified by recrystallization from methanol and water." ] }

CAS No.

2758002-27-4

Molecular Formula

C10H7BrClNO

Molecular Weight

272.5

Purity

95

Origin of Product

United States

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